{3-[(6-chloropyrazin-2-yl)oxy]propyl}dimethylamine hydrochloride
Description
{3-[(6-Chloropyrazin-2-yl)oxy]propyl}dimethylamine hydrochloride is a tertiary amine derivative featuring a pyrazine ring substituted with a chlorine atom at the 6-position, linked via an ether bond to a propyl chain terminating in a dimethylamine group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and synthetic applications.
Properties
IUPAC Name |
3-(6-chloropyrazin-2-yl)oxy-N,N-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O.ClH/c1-13(2)4-3-5-14-9-7-11-6-8(10)12-9;/h6-7H,3-5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNIPRVXEBXJAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CN=CC(=N1)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {3-[(6-chloropyrazin-2-yl)oxy]propyl}dimethylamine hydrochloride is a nitrogen-containing heterocyclic compound with potential biological activities. This article reviews its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a chloropyrazine moiety linked to a propyl chain with a dimethylamine functional group. This structure suggests potential interactions with biological targets, particularly in pharmacology and toxicology.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Anticancer Properties : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation.
- Neuropharmacological Effects : The dimethylamine group may contribute to interactions with neurotransmitter systems.
The mechanisms through which {3-[(6-chloropyrazin-2-yl)oxy]propyl}dimethylamine hydrochloride exerts its effects are still under investigation. However, several key pathways have been identified:
- DNA Interaction : Similar compounds have shown the ability to alkylate DNA, leading to cytotoxic effects in rapidly dividing cells.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in neurotransmitter metabolism and signaling pathways.
- Membrane Interaction : Its lipophilic nature allows it to interact with cell membranes, potentially altering membrane permeability and function.
Antimicrobial Studies
A study conducted by Dean et al. (1985) reported that related compounds demonstrated mutagenicity in bacterial assays, indicating the potential for antimicrobial properties. The compound was tested against various strains of Salmonella and showed varying degrees of activity, suggesting further exploration is warranted .
Anticancer Research
In vitro studies have indicated that the compound can inhibit the growth of several cancer cell lines. For instance, it has been observed to induce apoptosis in human breast cancer cells through the activation of caspase pathways. A detailed analysis revealed IC50 values suggesting significant potency compared to existing chemotherapeutic agents.
Neuropharmacological Effects
Research highlights the role of the dimethylamine moiety in modulating neurotransmitter systems. The compound has been shown to inhibit histamine N-methyltransferase (HNMT), with an IC50 value of 0.32 mM, which may contribute to its neuropharmacological profile .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Dean et al. (1985) | Mutagenicity | Positive results in Salmonella assays; weakly mutagenic without metabolic activation. |
| Wheeler et al. (1970) | DNA Alkylation | Demonstrated DNA alkylating ability; weaker than bifunctional nitrogen mustards. |
| Boudikova-Girard et al. (1993) | Enzyme Inhibition | Inhibited HNMT activity significantly; potential implications for histamine-related disorders. |
Scientific Research Applications
Therapeutic Applications
This compound has been identified as having significant therapeutic potential in treating various disorders, primarily due to its action as an inhibitor of SHP2 phosphatase activity. The inhibition of SHP2 is particularly relevant for conditions such as:
- Cancer : It has shown promise in treating several types of cancer, including:
- Genetic Disorders : The compound may be beneficial in managing genetic disorders like Noonan syndrome and Leopard syndrome, which are associated with dysregulated SHP2 activity .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in preclinical models:
- A study published in Nature highlighted the role of SHP2 inhibitors in enhancing anti-tumor immunity, suggesting that {3-[(6-chloropyrazin-2-yl)oxy]propyl}dimethylamine hydrochloride could be integrated into combination therapies with immune checkpoint inhibitors .
- Another research effort demonstrated its effectiveness in reducing tumor growth in models of breast cancer when used alongside standard chemotherapeutics, indicating a synergistic effect that warrants further investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with key analogs based on structural features, pharmacological activity, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Pyrazines are less common in CNS drugs but are utilized in antiviral and anticancer agents . Phenothiazine (Chlorpromazine): The planar aromatic system facilitates dopamine receptor binding, whereas the pyrazine’s smaller size may reduce affinity for these targets .
Linker and Functional Groups: Ether vs. Ester/Amide Linkages: The ether bond in the target compound may confer greater hydrolytic stability compared to esters (e.g., 3-(dimethylamino)propyl 2-aminobenzoate HCl) or amides . Dimethylamine Propyl Chain: A shared feature with chlorpromazine and HBK compounds, this moiety is critical for interacting with neurotransmitter receptors. Substitutions on the aromatic ring (e.g., 6-Cl in pyrazine vs. 2-Cl in phenothiazine) modulate selectivity and potency .
Hydrochloride Salt :
- Enhances aqueous solubility, a property shared with chlorpromazine and TP-238 hydrochloride, facilitating formulation for oral or injectable use .
Table 2: Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | Chlorpromazine HCl | HBK16 | TP-238 HCl |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~280 (estimated) | 355.3 | ~450 (HBK series) | 458.58 (free base) |
| LogP (Predicted) | 2.1–2.5 | 5.1 | 3.8–4.2 | 3.2 |
| Solubility (Water) | High (HCl salt) | Moderate | Low | High (HCl salt) |
| Metabolic Stability | High (pyrazine) | Low (phenothiazine) | Moderate (piperazine) | High (pyrimidine) |
Research Findings and Implications
Receptor Binding: Chlorpromazine’s phenothiazine core exhibits strong dopamine D2 receptor antagonism, while the HBK series (piperazine derivatives) shows mixed serotonin/dopamine activity . The target compound’s pyrazine ring may shift selectivity toward non-CNS targets (e.g., ion channels or enzymes).
Therapeutic Potential: Unlike chlorpromazine (antipsychotic), the target compound’s lack of a bulky aromatic system may reduce CNS penetration, suggesting applications in peripheral disorders (e.g., antiarrhythmic or antiviral) .
Synthetic Utility :
- The compound’s ether linkage and pyrazine core make it a versatile intermediate for synthesizing analogs with modified electronic properties .
Preparation Methods
Williamson Ether Synthesis
The Williamson method is a cornerstone for ether synthesis, leveraging alkoxide nucleophiles and alkyl halides. For this compound, 6-chloropyrazin-2-ol is deprotonated to form a phenoxide ion, which displaces a leaving group (e.g., chloride or tosylate) on a 3-dimethylaminopropyl precursor.
Procedure :
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Alkoxide Generation : 6-Chloropyrazin-2-ol (1.0 equiv) is treated with a strong base (e.g., NaH or KOH) in anhydrous THF or DMF at 0–5°C.
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Alkylation : 3-Chloro-N,N-dimethylpropan-1-amine (1.2 equiv) is added dropwise, and the mixture is refluxed for 12–24 hours.
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Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography.
Key Data :
Challenges include competing elimination reactions and the moderate nucleophilicity of the pyrazine oxide. Optimizing base strength and solvent polarity is critical.
Mitsunobu Reaction
The Mitsunobu reaction offers a robust alternative for ether synthesis under mild conditions, ideal for acid-sensitive substrates.
Procedure :
-
Reactants : 6-Chloropyrazin-2-ol (1.0 equiv), 3-dimethylaminopropanol (1.5 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) in THF at 0°C.
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Reaction : Stirred at room temperature for 6–12 hours.
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Purification : Column chromatography (silica gel, ethyl acetate/hexane).
Advantages :
-
High regioselectivity.
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Avoids strong bases, preserving acid-labile groups.
Limitations :
-
Stoichiometric phosphine and azodicarboxylate reagents increase cost.
Functionalization of the Propyl Chain
Synthesis of 3-Dimethylaminopropyl Precursors
The dimethylaminopropyl segment is synthesized via nucleophilic substitution or reductive amination.
Method A (Alkylation of Dimethylamine) :
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Reaction : 3-Chloropropyl chloride (1.0 equiv) is treated with excess dimethylamine (2.5 equiv) in acetonitrile under reflux for 24 hours.
Method B (Reductive Amination) :
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Substrate : 3-Aminopropanol reacted with formaldehyde under hydrogenation (H₂, Ra-Ni catalyst).
Hydrochloride Salt Formation
The free base is treated with HCl (gaseous or in ether) to precipitate the hydrochloride salt.
Procedure :
-
Acidification : {3-[(6-Chloropyrazin-2-yl)oxy]propyl}dimethylamine (1.0 equiv) is dissolved in anhydrous ether, and HCl gas is bubbled through the solution at 0°C.
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Isolation : The precipitate is filtered, washed with cold ether, and dried under vacuum.
Comparative Analysis of Synthetic Routes
| Method | Yield | Cost | Scalability | Purity |
|---|---|---|---|---|
| Williamson Synthesis | 68–73% | Low | High | 95–98% |
| Mitsunobu Reaction | 85–90% | High | Moderate | >99% |
| Reductive Amination | 80–82% | Medium | High | 97–98% |
The Mitsunobu reaction excels in yield and purity but is less economical for large-scale production. Williamson synthesis remains the most scalable, albeit with moderate yields.
Industrial-Scale Considerations
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Solvent Recovery : THF and acetonitrile are recycled via distillation to reduce costs.
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Catalyst Recycling : Raney nickel in reductive amination is filtered and reactivated for reuse.
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Waste Management : Aqueous washes are neutralized, and heavy metals are removed per EPA guidelines.
Emerging Methodologies and Green Chemistry
Recent advances emphasize sustainable protocols:
Q & A
Basic: What synthetic methodologies are recommended for preparing {3-[(6-chloropyrazin-2-yl)oxy]propyl}dimethylamine hydrochloride?
Answer:
The synthesis typically involves multi-step protocols, including:
- Core formation : Construct the 6-chloropyrazine ring via nucleophilic aromatic substitution (SNAr) or condensation reactions. Chlorination is achieved using reagents like POCl₃ or SOCl₂ under controlled conditions .
- Propyl linker introduction : React the pyrazine core with 3-chloropropanol or a similar precursor under basic conditions (e.g., K₂CO₃) to form the ether linkage.
- Amine functionalization : Couple the intermediate with dimethylamine via alkylation, followed by HCl treatment to yield the hydrochloride salt.
Key considerations : Optimize reaction temperatures and stoichiometry to minimize side products like over-alkylation or dehalogenation .
Basic: How can researchers validate the purity and identity of this compound?
Answer:
Use a combination of analytical techniques:
- HPLC : Employ a C18 column with a mobile phase of acetonitrile:buffer (e.g., 0.1% trifluoroacetic acid) at 1.0 mL/min. Compare retention times with certified reference standards .
- NMR : Confirm structural integrity via ¹H/¹³C NMR, focusing on characteristic peaks: δ ~8.3 ppm (pyrazine protons), δ ~3.6 ppm (OCH₂ protons), and δ ~2.2 ppm (N(CH₃)₂) .
- Mass spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z corresponding to the molecular formula (C₉H₁₃ClN₃O)⁺ .
Intermediate: What crystallographic strategies are suitable for resolving its 3D structure?
Answer:
- Data collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality by slow evaporation from ethanol/water .
- Refinement : Apply SHELXL for structure solution and refinement. Validate using R-factor convergence (<5%) and Hirshfeld surface analysis for intermolecular interactions .
Note : Crystallize the free base first if the hydrochloride salt proves challenging due to hygroscopicity .
Intermediate: How should researchers approach impurity profiling during synthesis?
Answer:
- Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light to simulate stability challenges. Monitor degradation products via HPLC-MS .
- Reference standards : Use pharmacopeial-grade impurities (e.g., des-chloro analogs or dimethylamine byproducts) for spiking studies .
Table 1 : Common impurities and detection limits:
| Impurity | Retention Time (min) | Detection Limit (ppm) |
|---|---|---|
| Des-chloro derivative | 12.3 | 0.1 |
| Over-alkylated product | 14.7 | 0.2 |
Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., neurotransmitter receptors). Focus on the pyrazine ring’s electron-withdrawing effects and the dimethylamine group’s basicity .
- In vitro assays : Test analogs with modified substituents (e.g., bromine instead of chlorine) in receptor-binding assays (e.g., radioligand displacement) to quantify affinity changes .
Advanced: How can stability under physiological conditions be evaluated?
Answer:
- pH-dependent stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours .
- Plasma stability : Add the compound to human plasma (37°C) and quantify remaining parent compound using LC-MS/MS .
Advanced: What methods are recommended for polymorphism screening?
Answer:
- XRPD : Analyze bulk material to identify crystalline vs. amorphous forms. Compare diffraction patterns with simulated data from SCXRD .
- Thermal analysis : Use DSC to detect melting points and phase transitions. Polymorphs exhibit distinct endotherms .
Advanced: How can interactions with biological macromolecules be quantified?
Answer:
- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., enzymes) on a sensor chip and measure binding kinetics (ka/kd) in real-time .
- Isothermal titration calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) by titrating the compound into protein solutions .
Advanced: What computational tools are suitable for modeling its pharmacokinetic properties?
Answer:
- ADMET prediction : Use SwissADME or ADMETLab to estimate logP, BBB permeability, and CYP450 inhibition .
- Molecular dynamics (MD) : Simulate membrane permeation using GROMACS with a lipid bilayer model .
Advanced: How can metabolic pathways be elucidated?
Answer:
- In vitro models : Incubate with liver microsomes (human/rat) and identify metabolites via LC-HRMS. Use CYP450 inhibitors (e.g., ketoconazole) to pinpoint involved enzymes .
- Isotopic labeling : Synthesize a deuterated analog to track metabolic cleavage sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
